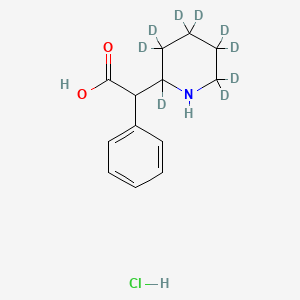

(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is a deuterium-labeled compound that is a derivative of Ritalinic acid. It is a mixture of stereoisomers and is primarily used in scientific research. The compound is known for its high chemical purity and is often utilized in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) typically involves the deuteration of Ritalinic acid. The process includes the introduction of deuterium atoms into the piperidine ring. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process is carefully monitored to maintain the chemical purity and isotopic labeling of the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the biochemical pathways of Ritalinic acid.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ritalinic acid.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) involves its interaction with various molecular targets. The compound primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the brain.

Comparison with Similar Compounds

Similar Compounds

Ritalinic Acid: The non-deuterated form of the compound, commonly used in the treatment of attention deficit hyperactivity disorder (ADHD).

Methylphenidate: A closely related compound with similar pharmacological effects, also used in the treatment of ADHD.

Dexmethylphenidate: An enantiomer of methylphenidate with higher potency.

Uniqueness

(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.

Biological Activity

(+/-)-Ritalinic-d9 Acid HCl, a deuterated form of ritalinic acid, is a primary metabolite of methylphenidate (MPH), commonly known as Ritalin. This compound has garnered attention in pharmacological research for its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of (+/-)-Ritalinic-d9 Acid HCl, including its pharmacodynamics, pharmacokinetics, and implications in various therapeutic areas.

- Molecular Formula : C13D9H8N O2·ClH

- Molecular Weight : 264.796 g/mol

- CAS Number : 1276197-13-7

Pharmacodynamics

Ritalinic acid acts primarily as a central nervous system stimulant. It functions by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft. This mechanism is crucial for its efficacy in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Dopamine Transporter Inhibition : Ritalinic acid blocks the dopamine transporter (DAT), leading to increased dopamine levels in the brain.

- Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability.

- Potential Effects on Other Neurotransmitters : Research indicates possible interactions with serotonin transporters, which may contribute to its broader neuropharmacological profile.

Biological Activity Spectrum

Recent studies have highlighted various biological activities associated with (+/-)-Ritalinic-d9 Acid HCl:

- Neuroprotective Effects : Evidence suggests that ritalinic acid may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Antitumor Activity : Piperidine derivatives, including ritalinic acid, have shown promise in preclinical studies for their antitumor effects through modulation of key enzymes involved in cancer progression .

- Antimicrobial Properties : Research indicates that some piperidine derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment .

Pharmacokinetics

The pharmacokinetic profile of (+/-)-Ritalinic-d9 Acid HCl is critical for understanding its therapeutic applications:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized in the liver via hydrolysis to form inactive metabolites.

- Excretion : Excreted predominantly through urine.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 2-3 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~30% |

Study on Stability and Uptake

A study investigated the stability and uptake of methylphenidate and its metabolite ritalinic acid in aquatic organisms, revealing significant differences in tissue uptake rates between species exposed to these compounds .

Genotoxicity Research

Genotoxicity studies have been conducted using ritalinic acid hydrochloride to evaluate potential genotoxic effects in non-human primates, aiding in assessing safety profiles for neuropharmacological treatments .

Neuro-enhancing Effects

Research analyzing phenidate analogs indicated that the biological activity of ritalinic acid is significant in enhancing cognitive functions through its action on monoamine transporters .

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetic acid;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/i4D2,5D2,8D2,9D2,11D; |

InChI Key |

SCUMDQFFZZGUQY-AVBISFGISA-N |

Isomeric SMILES |

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.